molecular formula C14H12Br2O B1275512 2-(Benzyloxy)-1,3-dibromo-5-methylbenzene CAS No. 84379-34-0

2-(Benzyloxy)-1,3-dibromo-5-methylbenzene

Cat. No.: B1275512
CAS No.: 84379-34-0
M. Wt: 356.05 g/mol
InChI Key: CIBIBYVZYXAERC-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1,3-dibromo-5-methylbenzene is an organic compound characterized by the presence of two bromine atoms, a benzyloxy group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-1,3-dibromo-5-methylbenzene typically involves the bromination of 2-(Benzyloxy)-5-methylbenzene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products:

    Oxidation: Formation of benzylic alcohols or carboxylic acids.

    Reduction: Formation of the corresponding dibromo-methylbenzene.

    Substitution: Formation of substituted benzyloxy-methylbenzenes.

Scientific Research Applications

2-(Benzyloxy)-1,3-dibromo-5-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1,3-dibromo-5-methylbenzene involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine atoms can engage in halogen bonding. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

  • 2-(Benzyloxy)-1,3-dibromo-4-methylbenzene
  • 2-(Benzyloxy)-1,3-dibromo-6-methylbenzene
  • 2-(Benzyloxy)-1,4-dibromo-5-methylbenzene

Comparison: 2-(Benzyloxy)-1,3-dibromo-5-methylbenzene is unique due to the specific positioning of its functional groups, which affects its chemical reactivity and potential applications. The presence of the benzyloxy group at the 2-position and the bromine atoms at the 1,3-positions provides distinct steric and electronic properties compared to its isomers.

Properties

IUPAC Name

1,3-dibromo-5-methyl-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Br2O/c1-10-7-12(15)14(13(16)8-10)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBIBYVZYXAERC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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